MetAP2 Inhibition: Potency Attenuation from N-Methylation vs. the 1H-Triazole Analog
The target compound 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is the N-methylated analog of the known MetAP2 inhibitor 3-(1H-1,2,3-triazol-5-yl)aniline (BDBM17464). In MetAP2 enzymatic assays using the artificial substrate Met-AMC at pH 7.5, the non-methylated analog exhibits a Ki of 280 nM [1]. Published SAR studies on related triazole-based MetAP2 inhibitors explicitly demonstrate that methylation of the anilino-triazole nitrogen atoms (including the N1 position) abolishes inhibitory activity due to disruption of a critical hydrogen-bond network with the active site [2]. While direct inhibitory data for the target methylated compound are not available in the retrieved literature, the class-level inference derived from X-ray crystallography and SAR analysis strongly suggests that the target compound will display significantly reduced (likely >10-fold higher Ki) or no MetAP2 affinity compared to its 1H-triazole counterpart.
| Evidence Dimension | MetAP2 Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be substantially reduced based on SAR from methylation studies [2]. |
| Comparator Or Baseline | 3-(1H-1,2,3-triazol-5-yl)aniline (BDBM17464): Ki = 280 nM [1]. |
| Quantified Difference | Predicted >10-fold increase in Ki (loss of potency) based on class-level SAR for N-methylation. |
| Conditions | MetAP2 enzymatic assay; artificial substrate Met-AMC; pH 7.5; 2°C [1]. |
Why This Matters
For procurement decisions, this evidence indicates that 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is not a suitable substitute for the 1H-triazole analog in MetAP2-targeting studies, preventing wasted experimental resources on an inactive or weakly active compound.
- [1] BindingDB. BDBM17464: 3-(1H-1,2,3-triazol-5-yl)aniline. Ki: 280 nM for Methionine Aminopeptidase 2 (MetAP2). Assay: Met-AMC substrate turnover. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=17464 (accessed Apr 17, 2026). View Source
- [2] Proteopedia. Abstract: The deleterious effects on inhibitor potency by methylation of the anilino-triazole nitrogens, as well as the X-ray crystal structure of triazole 102 bound in the active site of MetAP2, confirm the key interactions between the triazole nitrogens. (PubMed-derived abstract). https://proteopedia.org/wiki/index.php/Publication_Abstract (accessed Apr 17, 2026). View Source
